molecular formula C6H4BrClN2O2 B1372648 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine CAS No. 856834-95-2

3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine

Cat. No. B1372648
CAS RN: 856834-95-2
M. Wt: 251.46 g/mol
InChI Key: WKGHUAZJNBXABN-UHFFFAOYSA-N
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Description

3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine is a chemical compound with the molecular formula C6H4BrClN2O2 . It is used in various scientific and industrial applications due to its unique properties .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine is represented by the InChI code 1S/C6H4BrClN2O2/c1-3-5 (10 (11)12)2-4 (7)6 (8)9-3/h2H,1H3 . This code provides a unique representation of the compound’s molecular structure .


Physical And Chemical Properties Analysis

3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine is a solid at room temperature . It has a molecular weight of 251.47 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine has been utilized in the synthesis of various heterocyclic compounds. For example, Takahashi and Yoneda (1958) demonstrated the preparation of azaphenoxazine derivatives from compounds including 3-bromo-4-chloro-5-nitropyridine. These compounds are useful in the development of new chemical structures with potential applications in pharmaceuticals and material sciences (Takahashi & Yoneda, 1958).

Azaindole Derivatives

Research by Prokopov and Yakhontov (1979) involved the transformation of 3-bromo-4-chloro-5-nitropyridine into azaindole derivatives, which are significant in medicinal chemistry. Their study led to the creation of 4-bromo-6-azaindole, showcasing the compound's versatility in synthesizing complex molecules (Prokopov & Yakhontov, 1979).

Computational Analysis and Molecular Docking

Arulaabaranam et al. (2021) conducted computational calculations on a similar compound, 5-bromo-3-nitropyridine-2-carbonitrile, to analyze molecular structure and energy. Their research included molecular docking with target proteins, demonstrating the compound's potential in drug discovery and molecular biology studies (Arulaabaranam et al., 2021).

Vibrational Properties and Crystal Structure

The study of vibrational properties and crystal structure of derivatives like 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide provides insights into the physical and chemical characteristics of these compounds. Research by Ban-Oganowska et al. (2001) contributes to a deeper understanding of the crystallography and spectroscopy of nitropyridines (Ban-Oganowska et al., 2001).

Influence of Solvent on Reactivity

Hertog and Jouwersma (1953) explored the influence of solvents on the reactivity of halogeno- and alkoxy-derivatives of nitropyridines, including compounds related to 3-bromo-2-chloro-6-methyl-5-nitropyridine. Understanding the solvent effects is crucial for optimizing synthetic routes in chemical manufacturing (Hertog & Jouwersma, 1953).

Attractive Intermolecular Interactions

The study of intermolecular interactions in derivatives of nitropyridines, such as 3-bromo- and 3-chloro-2,6-dimethyl-4-nitropyridine N-oxide, provides valuable information on molecular packing and bonding. Hanuza et al. (1997) investigated these interactions, which have implications for the development of new materials and understanding molecular behavior (Hanuza et al., 1997).

Safety And Hazards

3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine is classified as Acute Tox. 3 Oral, indicating that it is harmful if swallowed . It also poses a danger to the eyes (H318) and can cause skin irritation . Precautionary measures include avoiding contact with skin and eyes and seeking medical attention if swallowed .

properties

IUPAC Name

3-bromo-2-chloro-6-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGHUAZJNBXABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1[N+](=O)[O-])Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652052
Record name 3-Bromo-2-chloro-6-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine

CAS RN

856834-95-2
Record name 3-Bromo-2-chloro-6-methyl-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856834-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-chloro-6-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-2-CHLORO-5-NITRO-6-PICOLINE
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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